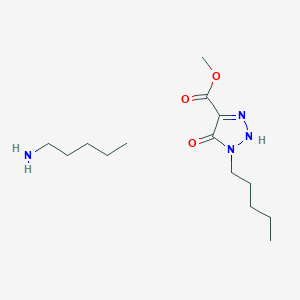![molecular formula C24H18N2O2S B14358106 N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide CAS No. 91757-14-1](/img/structure/B14358106.png)
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of phenothiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide typically involves multi-step reactions. . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenothiazine compounds .
Scientific Research Applications
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It has shown promise as an anti-tubercular agent and is being investigated for its potential use in treating various psychiatric disorders.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to interact with the androgen receptor and other cellular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different biological activities.
Clofazimine: A phenazine derivative with potent anti-tubercular activity.
Pyocyanin: A natural phenazine with antimicrobial properties
Uniqueness
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
91757-14-1 |
|---|---|
Molecular Formula |
C24H18N2O2S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(5-hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H18N2O2S/c1-15(27)26(16-9-3-2-4-10-16)22-23(28)18-12-6-5-11-17(18)21-24(22)29-20-14-8-7-13-19(20)25-21/h2-14,25,28H,1H3 |
InChI Key |
IWNUPYFNEURKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
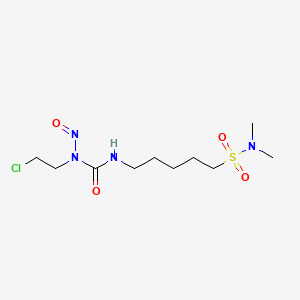
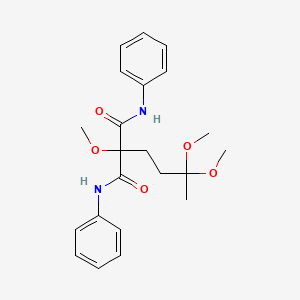

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
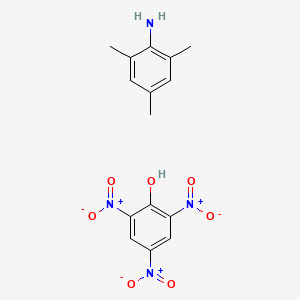
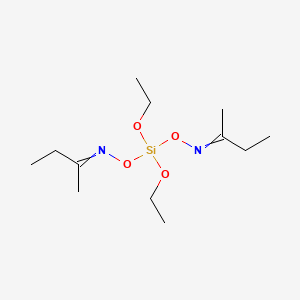
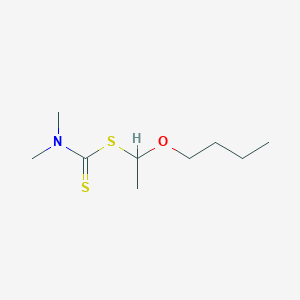
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
